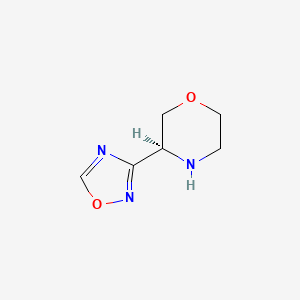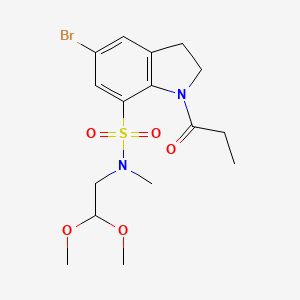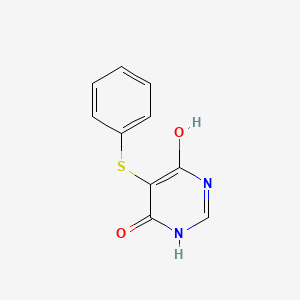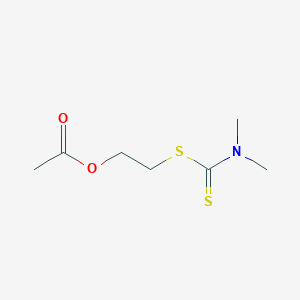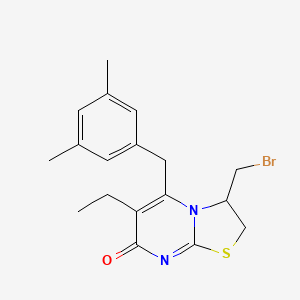
7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7H-Thiazolo(3,2-a)pyrimidin-7-one, 3-(bromomethyl)-5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-” is a complex organic compound that belongs to the class of thiazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromomethyl group: This step often involves bromination reactions using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the 3,5-dimethylphenylmethyl group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromomethyl group, converting it to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted thiazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel derivatives: Used as a starting material for the synthesis of new compounds with potential biological activities.
Biology
Enzyme inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Material science:
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Bromomethyl derivatives: Compounds with bromomethyl groups attached to various aromatic or heterocyclic systems.
Uniqueness
The unique combination of the thiazolopyrimidine core with the specific substituents (bromomethyl, 3,5-dimethylphenylmethyl, and ethyl groups) may confer distinct biological activities and chemical reactivity, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
199852-48-7 |
|---|---|
Molekularformel |
C18H21BrN2OS |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
3-(bromomethyl)-5-[(3,5-dimethylphenyl)methyl]-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H21BrN2OS/c1-4-15-16(8-13-6-11(2)5-12(3)7-13)21-14(9-19)10-23-18(21)20-17(15)22/h5-7,14H,4,8-10H2,1-3H3 |
InChI-Schlüssel |
VXSQSHSYDFDUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N2C(CSC2=NC1=O)CBr)CC3=CC(=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



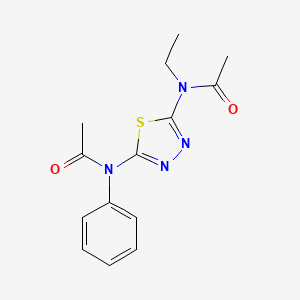
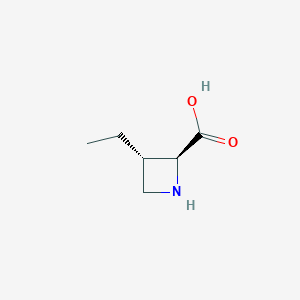
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

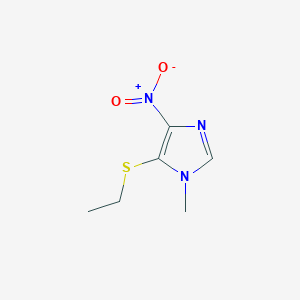
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
